molecular formula C8H6ClN3O2 B8760993 2-(3-Chloro-2H-pyrazolo[3,4-b]pyridin-2-yl)acetic acid CAS No. 918484-83-0

2-(3-Chloro-2H-pyrazolo[3,4-b]pyridin-2-yl)acetic acid

Cat. No.: B8760993
CAS No.: 918484-83-0
M. Wt: 211.60 g/mol
InChI Key: VXALCVZWISSVON-UHFFFAOYSA-N
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Description

2-(3-Chloro-2H-pyrazolo[3,4-b]pyridin-2-yl)acetic acid is a heterocyclic compound that belongs to the family of pyrazolopyridines. . The unique structure of this compound makes it an interesting subject for research in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chloro-2H-pyrazolo[3,4-b]pyridin-2-yl)acetic acid typically involves the cyclization of appropriate precursors under specific conditions. The reaction conditions often include the use of solvents such as ethanol or acetic acid and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process . Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for achieving high purity and yield in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-(3-Chloro-2H-pyrazolo[3,4-b]pyridin-2-yl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions . The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions can result in various substituted pyrazolopyridine derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Chloro-2H-pyrazolo[3,4-b]pyridin-2-yl)acetic acid stands out due to the presence of the chlorine atom and the acetic acid moiety, which confer unique chemical and biological properties. These features make it a valuable compound for research and development in various scientific fields .

Properties

CAS No.

918484-83-0

Molecular Formula

C8H6ClN3O2

Molecular Weight

211.60 g/mol

IUPAC Name

2-(3-chloropyrazolo[3,4-b]pyridin-2-yl)acetic acid

InChI

InChI=1S/C8H6ClN3O2/c9-7-5-2-1-3-10-8(5)11-12(7)4-6(13)14/h1-3H,4H2,(H,13,14)

InChI Key

VXALCVZWISSVON-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(N(N=C2N=C1)CC(=O)O)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

(3-Chloro-pyrazolo[3,4-b]pyridin-2-yl)-acetic acid ethyl ester was treated with 1N lithium hydroxide (LiOH) (1 equiv) in 1 mL of MeOH to provide 2-(3-Chloro-pyrazolo[3,4-b]pyridine-2-yl)-acetic acid, which was used as directly in subsequent reactions without further purification: LCMS (ES) M+H 212.0, Rf 0.34 min (Agilent Zorbax SB-C18, 2.1×50 mm, 5μ, 35° C., 1 ml/min flow rate, a 2.5 min gradient of 20% to 100% B with a 1.1 min wash at 100% B; A=0.1% formic acid/5% acetonitrile/94.9% water, B=0.1% formic acid/5% water/94.9% acetonitrile).
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